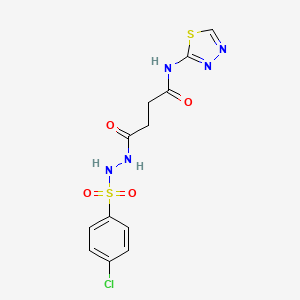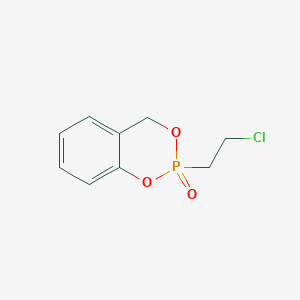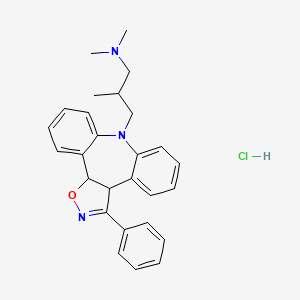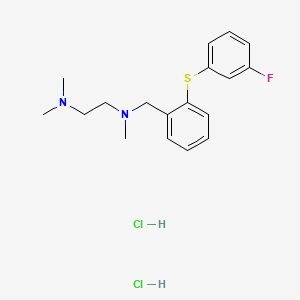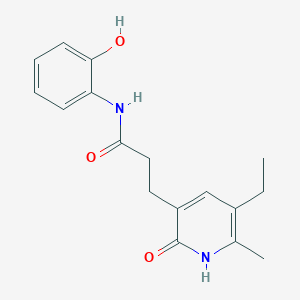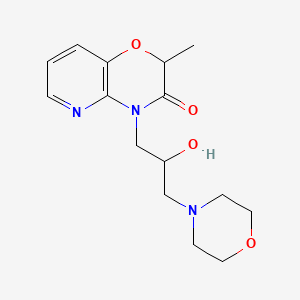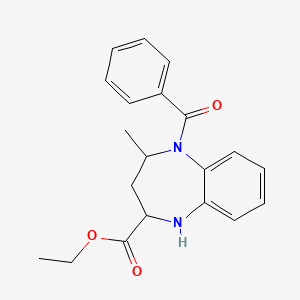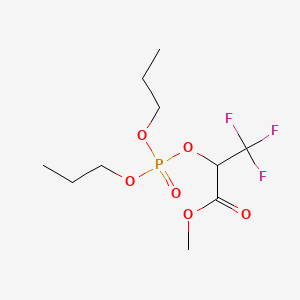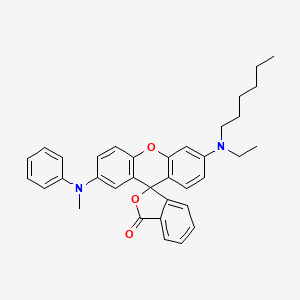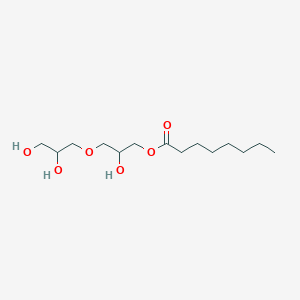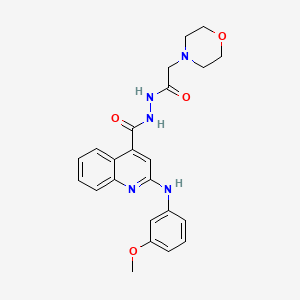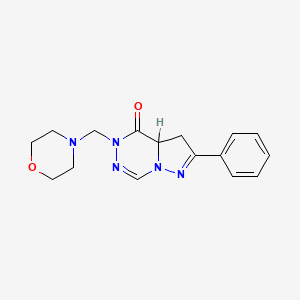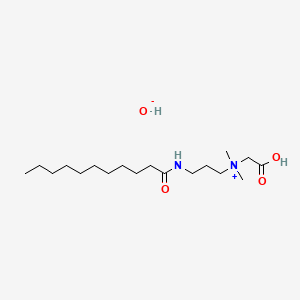
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride: is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a dimethylaminoethoxy group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the dimethylaminoethoxy and methyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The process may involve the use of catalysts and specific solvents to facilitate the reactions and ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethylaminoethoxy group, potentially converting it into other functional groups.
Substitution: The compound is also prone to substitution reactions, where the dimethylaminoethoxy group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is often used as a probe to study cellular processes. Its ability to interact with various biological molecules makes it useful for investigating enzyme activities and receptor functions.
Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with biological targets can be exploited to design drugs with specific therapeutic effects.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
- alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
- alpha-((2-(Dimethylamino)ethoxy)methyl)-2’-methyl-(1,1’-biphenyl)-4-methanol hydrochloride
Comparison: Compared to these similar compounds, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the position of the methyl group can influence the compound’s reactivity and interaction with biological targets, providing advantages in specific research and industrial contexts.
Properties
CAS No. |
131964-27-7 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(4-methylnaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-10-15(11-14-6-4-5-7-16(13)14)17(19)12-20-9-8-18(2)3;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
InChI Key |
HMLIKHQKTJQFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C(COCCN(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


